2-amino-N-(1,3-benzodioxol-5-ylmethyl)-1-(furan-2-ylmethyl)-1H-pyrrolo[2,3-b]quinoxaline-3-carboxamide
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Overview
Description
2-amino-N-(1,3-benzodioxol-5-ylmethyl)-1-(furan-2-ylmethyl)-1H-pyrrolo[2,3-b]quinoxaline-3-carboxamide is a complex organic compound that features a unique structure combining various functional groups
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-amino-N-(1,3-benzodioxol-5-ylmethyl)-1-(furan-2-ylmethyl)-1H-pyrrolo[2,3-b]quinoxaline-3-carboxamide typically involves multi-step organic synthesis. The process may start with the preparation of the pyrrolo[2,3-b]quinoxaline core, followed by the introduction of the furan-2-ylmethyl and 1,3-benzodioxol-5-ylmethyl groups. The final step involves the formation of the carboxamide group. Reaction conditions often include the use of organic solvents, catalysts, and controlled temperatures to ensure the desired product is obtained with high purity and yield.
Industrial Production Methods
Industrial production of this compound would likely involve scaling up the laboratory synthesis methods. This would include optimizing reaction conditions to maximize yield and minimize costs. Techniques such as continuous flow synthesis and the use of automated reactors could be employed to enhance efficiency and reproducibility.
Chemical Reactions Analysis
Types of Reactions
2-amino-N-(1,3-benzodioxol-5-ylmethyl)-1-(furan-2-ylmethyl)-1H-pyrrolo[2,3-b]quinoxaline-3-carboxamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form different oxidation states, potentially altering its biological activity.
Reduction: Reduction reactions can modify the functional groups, leading to different derivatives.
Substitution: The compound can participate in substitution reactions, where one functional group is replaced by another.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various nucleophiles for substitution reactions. Reaction conditions typically involve specific temperatures, pH levels, and solvents to ensure the desired transformations.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield quinoxaline derivatives, while substitution reactions could introduce new functional groups, leading to a variety of analogs.
Scientific Research Applications
2-amino-N-(1,3-benzodioxol-5-ylmethyl)-1-(furan-2-ylmethyl)-1H-pyrrolo[2,3-b]quinoxaline-3-carboxamide has several scientific research applications:
Chemistry: It is used as a building block for synthesizing more complex molecules.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.
Industry: The compound may be used in the development of new materials with specific properties.
Mechanism of Action
The mechanism of action of 2-amino-N-(1,3-benzodioxol-5-ylmethyl)-1-(furan-2-ylmethyl)-1H-pyrrolo[2,3-b]quinoxaline-3-carboxamide involves its interaction with specific molecular targets. These targets could include enzymes, receptors, or other proteins, leading to modulation of biological pathways. The exact pathways and targets depend on the specific application and the biological context in which the compound is used.
Comparison with Similar Compounds
Similar Compounds
2-amino-N-(1,3-benzodioxol-5-ylmethyl)-1H-pyrrolo[2,3-b]quinoxaline-3-carboxamide: Lacks the furan-2-ylmethyl group.
2-amino-N-(1,3-benzodioxol-5-ylmethyl)-1-(furan-2-ylmethyl)-1H-pyrrolo[2,3-b]quinoxaline: Lacks the carboxamide group.
Uniqueness
The uniqueness of 2-amino-N-(1,3-benzodioxol-5-ylmethyl)-1-(furan-2-ylmethyl)-1H-pyrrolo[2,3-b]quinoxaline-3-carboxamide lies in its combination of functional groups, which confer specific chemical and biological properties. This makes it a valuable compound for research and potential therapeutic applications.
Properties
Molecular Formula |
C24H19N5O4 |
---|---|
Molecular Weight |
441.4 g/mol |
IUPAC Name |
2-amino-N-(1,3-benzodioxol-5-ylmethyl)-1-(furan-2-ylmethyl)pyrrolo[3,2-b]quinoxaline-3-carboxamide |
InChI |
InChI=1S/C24H19N5O4/c25-22-20(24(30)26-11-14-7-8-18-19(10-14)33-13-32-18)21-23(29(22)12-15-4-3-9-31-15)28-17-6-2-1-5-16(17)27-21/h1-10H,11-13,25H2,(H,26,30) |
InChI Key |
JSAZAZDEZDQYHD-UHFFFAOYSA-N |
Canonical SMILES |
C1OC2=C(O1)C=C(C=C2)CNC(=O)C3=C(N(C4=NC5=CC=CC=C5N=C34)CC6=CC=CO6)N |
Origin of Product |
United States |
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